molecular formula C19H16ClN3O2S B2888499 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 537702-84-4

2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No. B2888499
CAS RN: 537702-84-4
M. Wt: 385.87
InChI Key: HXKQBAKVZKOJHO-UHFFFAOYSA-N
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Description

2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C19H16ClN3O2S and its molecular weight is 385.87. The purity is usually 95%.
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Scientific Research Applications

Antituberculosis Activity

Research on 3-heteroarylthioquinoline derivatives, synthesized through the Friedlander annulation of various ethanones, revealed significant in vitro activity against Mycobacterium tuberculosis. Compounds within this category showed promising results, with specific derivatives demonstrating minimal inhibitory concentrations (MIC) indicating strong antituberculosis potential. The cytotoxic effects of these compounds were also assessed, showing no toxic effects against the mouse fibroblast cell line NIH 3T3, suggesting their safety for further exploration in antituberculosis therapy (Selvam et al., 2011).

Antimicrobial Evaluation

The synthesis of new oxadiazoles derived from phenylpropionohydrazides has shown these compounds to possess significant antibacterial and antifungal activities. Studies have indicated that specific substitutions on the oxadiazole ring enhance antimicrobial efficacy, particularly against S. aureus and P. aeruginosa. This research suggests the potential of these compounds in developing new antimicrobial agents to combat resistant bacterial strains (N. Fuloria et al., 2009).

Synthesis and Characterization for Potential Antimicrobial Agents

Further investigations into the synthesis and characterization of quinazolines and their derivatives have been conducted to assess their potential as antimicrobial agents. By reacting specific compounds with aryl isothiocyanates, researchers have developed derivatives that exhibit notable antibacterial and antifungal activities, highlighting the therapeutic potential of these compounds in treating various infections (N. Desai et al., 2007).

Molecular Docking and Antibacterial Activity

A novel series of synthesized compounds, including pyrazole derivatives, have been evaluated for their antibacterial activity through molecular docking studies. These compounds show promising inhibition against specific bacterial strains, providing a basis for further exploration in the development of antibacterial drugs (A. B. S. Khumar et al., 2018).

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c20-15-9-7-14(8-10-15)18-21-22-19(25-18)26-12-17(24)23-11-3-5-13-4-1-2-6-16(13)23/h1-2,4,6-10H,3,5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKQBAKVZKOJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.